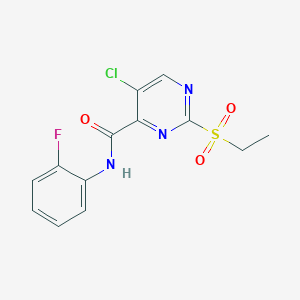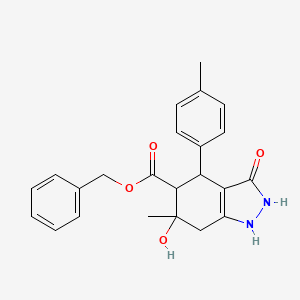
N-(3,5-difluorophenyl)-3-(phenylsulfanyl)propanamide
描述
N-(3,5-difluorophenyl)-3-(phenylsulfanyl)propanamide is an organic compound that features a difluorophenyl group and a phenylthio group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-3-(phenylsulfanyl)propanamide typically involves the reaction of 3,5-difluoroaniline with 3-(phenylthio)propanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions
N-(3,5-difluorophenyl)-3-(phenylsulfanyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(3,5-difluorophenyl)-3-(phenylsulfanyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3,5-difluorophenyl)-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the phenylthio group may contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(3,5-difluorophenyl)-3-(phenylsulfanyl)propanamide can be compared with other difluorophenyl derivatives and phenylthio compounds.
- Examples include N-(3,5-difluorophenyl)-3-(methylthio)propanamide and N-(3,5-difluorophenyl)-3-(phenylthio)butanamide.
Uniqueness
- The presence of both difluorophenyl and phenylthio groups in this compound provides a unique combination of electronic and steric properties.
- This compound may exhibit distinct reactivity and binding characteristics compared to its analogs, making it valuable for specific research and industrial applications.
属性
IUPAC Name |
N-(3,5-difluorophenyl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NOS/c16-11-8-12(17)10-13(9-11)18-15(19)6-7-20-14-4-2-1-3-5-14/h1-5,8-10H,6-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMKRSXULVHUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyridinecarboxamide](/img/structure/B4387672.png)
![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]formamide](/img/structure/B4387687.png)
![1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4387691.png)
![N~1~-BENZYL-2-[(4-NITROPHENYL)SULFANYL]BENZAMIDE](/img/structure/B4387696.png)
![3-[3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4387704.png)

![3-[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B4387724.png)


![12-Oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2(11),4,6,8,13,15,17(21)-heptaene-3,10-dione](/img/structure/B4387753.png)
![5-chloro-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387754.png)

![3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387772.png)
![N-[5-(aminocarbonyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4387779.png)
